An In-Depth Technical Guide to 5-(Chloromethyl)-2-methylquinolin-8-ol Hydrochloride: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 5-(Chloromethyl)-2-methylquinolin-8-ol Hydrochloride: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride, a significant heterocyclic compound with substantial potential in medicinal chemistry and materials science. This document delves into its chemical structure, physicochemical properties, a detailed synthesis protocol, and its current and potential applications. The guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both foundational knowledge and practical insights into the handling and utilization of this compound.
Introduction: The Significance of Quinolin-8-ol Scaffolds
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural and synthetic bioactive compounds.[1] Among its derivatives, 8-hydroxyquinoline and its analogues have garnered considerable attention due to their diverse pharmacological activities, including anticancer, antimicrobial, antifungal, and neuroprotective properties.[2][3] These activities are often attributed to their ability to chelate metal ions, a property that is crucial for various biological processes.[3] 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride is a reactive intermediate that serves as a versatile building block for the synthesis of a wide array of novel quinolin-8-ol derivatives with tailored biological and material properties. The presence of the chloromethyl group at the 5-position provides a reactive handle for further molecular elaboration, enabling the introduction of various functional groups and the construction of more complex molecules.
Chemical Structure and Physicochemical Properties
The structural integrity and physical characteristics of a compound are fundamental to its application and reactivity. This section details the chemical structure and the known physical properties of 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride.
Chemical Structure
The chemical structure of 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride is characterized by a quinoline core substituted with a methyl group at the 2-position, a hydroxyl group at the 8-position, and a chloromethyl group at the 5-position. The hydrochloride salt form enhances its stability and solubility in certain solvents.
Molecular Formula: C₁₁H₁₁Cl₂NO[4]
Molecular Weight: 244.11 g/mol [4]
IUPAC Name: 5-(chloromethyl)-2-methylquinolin-8-ol;hydrochloride
CAS Number: 103862-65-3[4]
Physicochemical Properties
The physical properties of 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride are summarized in the table below. It is important to note that some of these values are predicted and should be considered as estimates. For a solid, it is typically a crystalline powder.[5]
| Property | Value | Source |
| Appearance | Solid | [6] |
| Melting Point | 180 °C (for the related 5-(chloromethyl)quinolin-8-ol hydrochloride) | [7][8] |
| Boiling Point | 388.1±27.0 °C (Predicted) | [7][8] |
| Density | 1.355±0.06 g/cm³ (Predicted) | [7][8] |
| Solubility | Soluble in water and various organic solvents. | [5] |
| pKa | 4.58±0.10 (Predicted) | [7] |
Synthesis Protocol: A Modified Burckhalter Reaction
The synthesis of 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride is typically achieved through the chloromethylation of 2-methyl-8-hydroxyquinoline. This reaction is a variation of the Burckhalter aminomethylation, where formaldehyde and hydrochloric acid are used to introduce the chloromethyl group onto the aromatic ring.
Underlying Principles of the Synthesis
The chloromethylation of 2-methyl-8-hydroxyquinoline is an electrophilic aromatic substitution reaction. The electron-donating hydroxyl group at the 8-position and the methyl group at the 2-position activate the quinoline ring towards electrophilic attack. The reaction proceeds via the in situ formation of a reactive electrophile from formaldehyde and hydrochloric acid. The hydrochloride salt of the product precipitates from the reaction mixture.
Step-by-Step Experimental Protocol
This protocol is adapted from the established synthesis of the free base, 2-methyl-5-chloromethyl-8-hydroxyquinoline.[9]
Materials and Reagents:
-
2-Methyl-8-hydroxyquinoline
-
Concentrated Hydrochloric Acid (HCl)
-
Formaldehyde solution (37%)
-
Hydrogen Chloride (HCl) gas
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution (for neutralization of the free base, if desired)
-
Ethanol
-
Water
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-methyl-8-hydroxyquinoline (1.0 eq) in concentrated hydrochloric acid.
-
Addition of Formaldehyde: To the stirred solution, add formaldehyde solution (1.0 eq).
-
Cooling: Cool the reaction mixture in an ice-water bath to maintain a temperature of 0-5 °C.
-
Introduction of HCl Gas: While maintaining the low temperature and continuous stirring, bubble hydrogen chloride gas through the reaction mixture for approximately 3 hours. The hydrochloride salt of the product will precipitate as a yellow solid.
-
Isolation of the Product: Isolate the precipitated solid by filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and byproducts. Dry the product under vacuum to obtain 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride.
Safety and Handling
5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride should be handled with appropriate safety precautions in a well-ventilated laboratory environment. [10]It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. [10]
Conclusion
5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride is a key synthetic intermediate with significant potential for the development of novel compounds in medicinal chemistry and materials science. Its versatile reactivity, stemming from the chloromethyl group, allows for the creation of a diverse library of quinolin-8-ol derivatives. This guide provides a foundational understanding of its chemical properties, a reliable synthesis protocol, and an overview of its potential applications, serving as a valuable resource for researchers in the field.
References
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